molecular formula C11H10ClN3S B2717334 4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine CAS No. 478031-37-7

4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine

Cat. No.: B2717334
CAS No.: 478031-37-7
M. Wt: 251.73
InChI Key: LWKKLTQXSUCDOV-UHFFFAOYSA-N
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Description

4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings

Scientific Research Applications

4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of pyridinyl compounds can vary widely and depends on their specific structure and the biological system they interact with .

Safety and Hazards

Pyridinyl compounds can pose various safety hazards, depending on their specific structure . For example, 2-chloro-4-pyridinyl methanol is classified as an acute toxin and can cause eye irritation, skin irritation, and respiratory irritation .

Future Directions

The future directions for research on pyridinyl compounds are vast, given their wide range of applications. This could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 6-chloro-2-(4-pyridinyl)-4-pyrimidinyl chloride with methyl mercaptan under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methyl sulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine and pyrimidine rings.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols are used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives or modified heterocyclic rings.

    Substitution: Amino, thiol, or alkoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Pyridinyl)-4-pyrimidinyl derivatives: These compounds share the pyridine and pyrimidine rings but may have different substituents.

    6-Chloro-4-pyrimidinyl derivatives: These compounds have the chloro and pyrimidine moieties but lack the pyridine ring.

Uniqueness

4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, along with the chloro and methyl sulfide groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug discovery and materials science.

Properties

IUPAC Name

4-chloro-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-16-7-9-6-10(12)15-11(14-9)8-2-4-13-5-3-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKKLTQXSUCDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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